Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against the Non-Halogenated Meta-Sulfonyl Analog
The target compound exhibits measurably higher computed lipophilicity compared to its closest non-halogenated structural analog, 3-(piperidin-1-ylsulfonyl)aniline (CAS 22184-99-2). This difference arises solely from the presence of the para-chloro substituent on the aniline ring. The XLogP3-AA value for 4-chloro-3-(piperidine-1-sulfonyl)aniline is 1.9, whereas the value for the dechloro analog is 1.1 [1][2]. This ΔXLogP3-AA of +0.8 represents a substantial increase in lipophilicity that directly impacts the physicochemical profile of any downstream derivative incorporating this building block [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 (XLogP3-AA) |
| Comparator Or Baseline | 3-(Piperidin-1-ylsulfonyl)aniline (CAS 22184-99-2): 1.1 (XLogP3-AA) |
| Quantified Difference | ΔXLogP3-AA = +0.8 (73% increase) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) based on 2D molecular structure |
Why This Matters
This quantified lipophilicity difference translates to enhanced passive membrane permeability and altered tissue distribution in biological systems, making the chloro-substituted building block preferable for programs requiring improved cellular penetration or blood-brain barrier access in CNS-targeted derivatives.
- [1] PubChem. (2025). 4-Chloro-3-(piperidine-1-sulfonyl)aniline: XLogP3-AA Computed Property. CID 5016598. View Source
- [2] PubChem. (2025). 3-(Piperidin-1-ylsulfonyl)aniline: XLogP3-AA Computed Property. CID 291623. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
